Rapamycin

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S631795
  • CAS No.:

    53123-88-9
  • Molecular Formula:

    C51H79NO13
  • Molecular Weight:

    914.2 g/mol
  • Purity:

    >98% (or refer to the Certificate of Analysis)
  • Please Inquire

What is Rapamycin?

Rapamycin, also known as Sirolimus, is a macrolide compound. A medication prevents your body from turning against organs or bone marrow donation. Rapamycin blocks specific white blood cells that can reject foreign tissues and organs. Also, it blocks the protein associated with cell division. It is a kind that is an antibiotic. It's a form of immunosuppressant and a serine/threonine kinase inhibitor.

Applications of Rapamycin

Rapamycin coats coronary stents to prevent organ transplant rejection, treats a rare lung disease called lymphangioleiomyomatosis and treats perivascular epithelioid cell tumour (PEComa). It is instrumental in preventing the rejection of kidney transplants. The drug is known as a target for rapamycin Kinase (mTOR) inhibiter that reduces the activated T cells as well as B cells by decreasing their ability to bind to the interleukin-2 (IL-2).

Rapamycin is indicated for the prevention of organ transplant rejection and the treatment of lymphangioleiomyomatosis (LAM).

Rapamycin can be used as a stand-alone drug or with an inhibitor of calcineurin (such as tacrolimus) or mycophenolate mofetil to offer the most effective immunosuppression without steroids.

Rapamycin has been utilized for topical treatment of angiofibroma with tuberous sclerosis (TSC).

The story of Rapamycin

It is made by the bacteria Streptomyces hygroscopicus. It was first isolated initially in 1972 from the samples of Streptomyces hypergroscopicus on Easter Island. The compound was initially referred to as Rapamycin in honour of the indigenous name for the island: Rapa Nui. Rapamycin was created as an antifungal substance. But, it was discontinued after it was realized to have potent immunosuppressive and antiproliferative qualities due to its ability to block the mTOR pathway. It was accepted by FDA U.S. Food and Drug Administration (FDA) in September 1999.

Role of biology in Rapamycin

The antiproliferative effects of Rapamycin are also used alongside coronary stents to stop the recurrence of coronary arteries after balloon angioplasty. The Rapamycin formulation is an elastomer coating.

Rapamycin can be used for treating vascular malformations. Treatment with Rapamycin could reduce pain and intensity of vascular malformations. It also helps improve the coagulation level and stops the growth of lymphatic vessels.

Rapamycin has immunosuppressive effects by limiting the growth and activation of T cells. It can specifically inhibit FK-binding proteins 12 (FKBP12), a compound frequently called an immunophilin due to its binding to immunosuppressive medications. In turn, the rapamycin FKBP12 complex binds to a mammalian-specific target: Rapamycin (mTOR), an mTOR Kinase (an enzyme responsible for adding phosphate groups to various molecules) that plays an essential function in controlling the progression that the cells go through. The rapamycin complex blocks the mTOR pathway and, in doing so, it disrupts cell division and, consequently, the growth of T cells.

In vitro

Rapamycin blocks endogenous mTOR activation in HEK293 cell lines with an IC50 of ~0.1 Nm and more potently than map or AP21967, which have IC50 of 5 nM and less than 10 nM, respectively. Saccharomyces cerevisiae Rapamycin treatments trigger grave G1/S cell cycle block and inhibit translation initiation, which is below 20% of that of control. Rapamycin effectively inhibits the viability of cells T98G and U87-MG in a dose-dependent fashion. It has IC50 in the range of 2 nM or 1mM and one mM, respectively, while showing minimal activity against U373MG cells that have an IC50 of 25 mM, regardless of the inhibition of the mTOR signalling. It is known that Rapamycin (100 nM) causes G1 autophagy and arrest, but not apoptosis, in T98G and U87MG cells that are sensitive to Rapamycin by blocking the function of mTOR.

In vivo

In vivo treatment with Rapamycin specifically blocks specific targets that are believed that are downstream from mTOR, such as the activation and phosphorylation of p70S6K, as well as the inhibition of eIF4E through PHAS-1/4E BP1, leading to total blockage of hypertrophic growth in plantaris muscle weight and size of the fibre. Treatment with Rapamycin for a short time, even at the smallest dosage at 0.16 mg/kg, causes a significant inhibition of p70S6K that is associated with an increase in cancer cell death and necrosis of Eker kidney tumours. Rapamycin blocks the growth of tumours that are metastatic and angiogenesis of CT-26 xenografts by cutting down the amount of VEGF and blocking the endothelial cell-mediated signalling that VEGF induces. A 4 mg/kg/day dose substantially reduces the size of C6 xenografts and the permeability of tumour vascularization.

Application

Rapamycin is a potent immunosuppressant, and have both antifungal and antineoplastic properties.

CAS Number 53123-88-9
Product Name Rapamycin
IUPAC Name (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Molecular Formula C51H79NO13
Molecular Weight 914.2 g/mol
InChI InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1
InChI Key QFJCIRLUMZQUOT-HPLJOQBZSA-N
SMILES CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Solubility Sol in ether, chloroform, acetone, methanol, and DMF; very sparingly sol in hexane and petr ether.
In water = 9.9X10-5 mg/L at 25 °C /Estimated/
Synonyms AY 22 989, AY 22-989, AY 22989, I 2190A, I-2190A, I2190A, Rapamune, Rapamycin, Sirolimus
Canonical SMILES CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Isomeric SMILES C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC
Purity >98% (or refer to the Certificate of Analysis)
Color/Form Colorless crystalline solid from ethe
Molecular Weight 914.2 g/mol
XLogP3 6
Boiling Point 973.0±75.0 °C at 760 mmHg
LogP 4.3
log Kow = 4.81 /Estimated/
Application Rapamycin is a potent immunosuppressant, and have both antifungal and antineoplastic properties.
Appearance White to off-white solid powder
Melting Point 183-185 °C
Storage −20°C
UNII W36ZG6FT64
GHS Hazard Statements Aggregated GHS information provided by 165 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (96.36%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (97.58%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (96.36%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication For the prophylaxis of organ rejection in patients receiving renal transplants.
FDA Label
Rapamune is indicated for the prophylaxis of organ rejection in adult patients at low to moderate immunological risk receiving a renal transplant. It is recommended that Rapamune be used initially in combination with ciclosporin microemulsion and corticosteroids for 2 to 3 months. Rapamune may be continued as maintenance therapy with corticosteroids only if ciclosporin microemulsion can be progressively discontinued., Rapamune is indicated for the treatment of patients with sporadic lymphangioleiomyomatosis with moderate lung disease or declining lung function.,
Treatment of chronic non-infectious uveitis
Prevention of arteriovenous access dysfunction
Livertox Summary Sirolimus is macrocyclic antibiotic with potent immunosuppressive activity that is used alone or in combination with calcineurin inhibitors and corticosteroids to prevent cellular rejection after renal transplantation. Sirolimus therapy can be associated with mild serum enzyme elevations and it has been linked to rare instances of clinically apparent cholestatic liver injury.
Drug Classes Transplant Agents
Therapeutic Uses Sirolimus is indicated for the prevention of rejection of transplanted kidney allografts. It is recommended that sirolimus be used in a regimen with cyclosporine and corticosteroids. /Included in US product labeling/
Long-term results after percutaneous coronary intervention in the treatment of chronic total coronary occlusions is hindered by a significant rate of restenosis and reocclusion. In the treatment of relatively simple nonocclusive lesions, sirolimus-eluting stents have shown dramatically reduced restenosis rates compared with bare metal stents, but whether these results are more widely applicable is unknown. ... The use of sirolimus-eluting stents in the treatment of chronic total coronary occlusions is associated with a reduction in the rate of major adverse cardiac events and restenosis compared with bare metal stents.
Chronic renal failure triggered by calcineurin inhibitor (CNI)-based immunosuppression is a common complication after cardiac transplantation. Sirolimus and mycophenolate mofetil (MMF) are 2 newer immunosuppressive agents with no documented nephrotoxic side effects. This case report describes a patient with ongoing chronic renal failure 10 months after cardiac transplantation on cyclosporine-based immunosuppressive therapy. Conversion of the immunosuppressive regimen from cyclosporine to sirolimus and MMF resulted in freedom from acute rejection, excellent cardiac graft function and consistently improved renal function. This case illustrates the beneficial potential of sirolimus and MMF as CNI-free and safe long-term immunosuppression in a patient with chronic renal failure after heart transplantation.
Pharmacology Sirolimus, a macrocyclic lactone produced by Streptomyces hygroscopicus, is an immunosuppressive agent indicated for the prophylaxis of organ rejection in patients receiving renal transplants. It is recommended that sirolimus be used in a regimen with cyclosporine and corticosteroids.
Sirolimus is a natural macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, with immunosuppressant properties. In cells, sirolimus binds to the immunophilin FK Binding Protein-12 (FKBP-12) to generate an immunosuppressive complex that binds to and inhibits the activation of the mammalian Target Of Rapamycin (mTOR), a key regulatory kinase. This results in inhibition of T lymphocyte activation and proliferation that occurs in response to antigenic and cytokine (IL-2, IL-4, and IL-15) stimulation and inhibition of antibody production. (NCI04)
MeSH Pharmacological Classification Antibiotics, Antineoplastic
ATC Code L04AA10
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AA - Selective immunosuppressants
L04AA10 - Sirolimus
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA23 - Sirolimus
Mechanism of Action Sirolimus inhibits T lymphocyte activation and proliferation that occurs in response to antigenic and cytokine (Interleukin IL-2, IL-4, and IL-15) stimulation by a mechanism that is distinct from that of other immunosuppressants. Sirolimus also inhibits antibody production. In cells, sirolimus binds to the immunophilin, FK Binding Protein-12 (FKBP-12), to generate an immunosuppressive complex. The sirolimus:FKBP-12 complex has no effect on calcineurin activity. This complex binds to and inhibits the activation of the mammalian Target Of Rapamycin (mTOR), a key regulatory kinase. This inhibition suppresses cytokine-driven T-cell proliferation, inhibiting the progression from the G1 to the S phase of the cell cycle.
Sirolimus inhibits cytokine (Interleukin (IL)-2, IL-4, and IL-15) -- stimulated T lymphocyte activation and proliferation; it also inhibits antibody production. This may occur through formation of an immunosuppressive complex with FK Binding Protein-12 (FKBP-12). Although the sirolimus-(FKBP-12) complex is inactive against calcineurin activity, the complex binds to and inhibits activation of a key regulatory kinase, mammalian Target of Rapamycin (mTOR). This is believed to suppress cytokine-driven T-cell proliferation, inhibiting cell cycle progression from the G, to S phase.
Pictograms
Health Hazard

Health Hazard

Other CAS 53123-88-9
Wikipedia Sirolimus
FDA Medication Guides Rapamune
Drug Warnings /BOXED WARNING/ IMMUNOSUPPRESSION, USE IS NOT RECOMMENDED IN LIVER OR LUNG TRANSPLANT PATIENTS. Increased susceptibility to infection and the possible development of lymphoma and other malignancies may result from immunosuppression Increased susceptibility to infection and the possible development of lymphoma may result from immunosuppression. Only physicians experienced in immunosuppressive therapy and management of renal transplant patients should use Rapamune. Patients receiving the drug should be managed in facilities equipped and staffed with adequate laboratory and supportive medical resources. The physician responsible for maintenance therapy should have complete information requisite for the follow-up of the patient. The safety and efficacy of Rapamune (sirolimus) as immunosuppressive therapy have not been established in liver or lung transplant patients, and therefore, such use is not recommended. Liver Transplantation - Excess Mortality, Graft Loss, and Hepatic Artery Thrombosis (HAT): The use of Rapamune in combination with tacrolimus was associated with excess mortality and graft loss in a study in de novo liver transplant patients. Many of these patients had evidence of infection at or near the time of death. In this and another study in de novo liver transplant patients, the use of Rapamune in combination with cyclosporine or tacrolimus was associated with an increase in HAT; most cases of HAT occurred within 30 days post-transplantation and most led to graft loss or death. Lung Transplantation - Bronchial Anastomotic Dehiscence: Cases of bronchial anastomotic dehiscence, most fatal, have been reported in de novo lung transplant patients when Rapamune has been used as part of an immunosuppressive regimen.
Grapefruit juice may inhibit CYP 3A4 enzymes, leading to decreased metabolism of sirolimus; must not be taken with or used to dilute sirolimus.
Cases of bronchial anastomotic dehiscence, most of which were fatal, have been reported in de novo lung transplant patients who received sirolimus in combination with other immunosuppressants. Because safety and efficacy of sirolimus as immunosuppressive therapy in lung transplant patients have not been established, such use in not recommended by the manufacturer.
Use of sirolimus in combination with other immunosuppressants (i.e., cyclosporine, tacrolimus) has been associated with an increased risk on hepatic artery thrombosis, graft loss, and death in de novo liver transplant recipients. Because safety and efficacy of sirolimus as immunosuppressive therapy in liver transplant patients have not been established, such use is not recommended by the manufacturer.
For more Drug Warnings (Complete) data for SIROLIMUS (27 total), please visit the HSDB record page.
Biological Half Life The mean ± SD terminal elimination half-life (t½) of sirolimus after multiple dosing in stable renal transplant patients was estimated to be about 62 ± 16 hours.
The drug has an elimination half life of 57-63 hours in kidney transplant recipients.
Use Classification Human drugs -> Rapamune -> EMA Drug Category
Immunosuppressants -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Methods of Manufacturing Triene macrolide antibiotic isolated from Streptomyces hygroscopicus.
General Manufacturing Information Information available in 2004 indicated that Sirolimus was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Czech Republic, Denmark, Finland, France, Germany, Greece, Ireland, Israel, Italy, Mexico, New Zealand, Norway, Poland, Romania, Singapore, Spain, Sweden, Switzerland, Thailand, United Kingdom, USA (1,2)
Interactions Because St. John's wort (hypericum perforatum) induces the activity of CYP3A4 and P-glycoprotein and sirolimus is a substrate of both, concurrent use of St. John's wort with sirolimus may result in decreased sirolimus concentrations.
/Concurrent use of sirolimus with tacrolimus/ may cause excess mortality, graft loss and hepatic artery thrombosis (HAT) in liver transplant patients, most cases of HAT occured within 30 days post-transplantation.
/Antibiotics such as: rifabutin or rifapentine; and anticonvulsants such as: carbamazepine, phenobarbital, or phenytoin/ may decrease sirolimus concentrations due to cytochrome p450 3A4 (CYP3 A4) isoenzyme induction.
Significant increases in sirolimus clearance occur when administered with rifampin due to CYP3A4 induction by rifampin; an alternative antibacterial agent with less enzyme induction potential should be considered.
For more Interactions (Complete) data for SIROLIMUS (11 total), please visit the HSDB record page.
Dates Modify: 2022-08-24

"Rapamune- sirolimus solution Rapamune- sirolimus tablet, sugar coated". DailyMed. Archived from the original on 27 November 2021. Retrieved 26 November 2021.


"Fyarro- sirolimus injection, powder, lyophilized, for suspension". DailyMed. Archived from the original on 19 December 2021. Retrieved 19 December 2021.


"Hyftor- sirolimus gel". DailyMed. 28 January 2021. Archived from the original on 24 March 2022. Retrieved 23 March 2022.


"Rapamune EPAR". European Medicines Agency. 17 September 2018. Archived from the original on 13 August 2021. Retrieved 26 November 2021.


Buck ML (2006). "Immunosuppression With Sirolimus After Solid Organ Transplantation in Children". Pediatric Pharmacotherapy. 12 (2). Archived from the original on 18 April 2020. Retrieved 4 April 2022.


"Rapamycin". PubChem Compound. National Center for Biotechnology Information. Archived from the original on 16 August 2016. Retrieved 1 August 2016.


Simamora P, Alvarez JM, Yalkowsky SH (February 2001). "Solubilization of rapamycin". International Journal of Pharmaceutics. 213 (1–2): 25–9. doi:10.1016/s0378-5173(00)00617-7. PMID 11165091.


Vézina C, Kudelski A, Sehgal SN (October 1975). "Rapamycin (AY-22,989), a new antifungal antibiotic. I. Taxonomy of the producing streptomycete and isolation of the active principle". The Journal of Antibiotics. 28 (10): 721–6. doi:10.7164/antibiotics.28.721. PMID 1102508.


"Cypher Sirolimus-eluting Coronary Stent". Cypher Stent. Archived from the original on 27 April 2003. Retrieved 1 April 2008.


Mukherjee S, Mukherjee U (1 January 2009). "A comprehensive review of immunosuppression used for liver transplantation". Journal of Transplantation. 2009: 701464. doi:10.1155/2009/701464. PMC 2809333. PMID 20130772.


Qari S, Walters P, Lechtenberg S (21 May 2021). "The Dirty Drug and the Ice Cream Tub". Radiolab. Archived from the original on 25 July 2021. Retrieved 25 July 2021.


Seto B (November 2012). "Rapamycin and mTOR: a serendipitous discovery and implications for breast cancer". Clinical and Translational Medicine. 1 (1): 29. doi:10.1186/2001-1326-1-29. PMC 3561035. PMID 23369283.


Pritchard DI (May 2005). "Sourcing a chemical succession for cyclosporin from parasites and human pathogens". Drug Discovery Today. 10 (10): 688–91. doi:10.1016/S1359-6446(05)03395-7. PMID 15896681.


"Drug Approval Package: Rapamune (Sirolimus) NDA# 021083". U.S. Food and Drug Administration (FDA). Archived from the original on 1 February 2022. Retrieved 1 February 2022.


"Aadi Bioscience Announces FDA Approval of its First Product Fyarro for Patients with Locally Advanced Unresectable or Metastatic Malignant Perivascular Epithelioid Cell Tumor (PEComa)". Aadi Bioscience, Inc. (Press release). 23 November 2021. Archived from the original on 27 November 2021. Retrieved 26 November 2021.


Li JJ, Corey EJ (3 April 2013). Drug Discovery: Practices, Processes, and Perspectives. John Wiley & Sons. ISBN 978-1-118-35446-9. Archived from the original on 19 August 2020. Retrieved 1 August 2016.


Koprowski G (7 February 2012). Nanotechnology in Medicine: Emerging Applications. Momentum Press. ISBN 978-1-60650-250-1. Archived from the original on 30 September 2020. Retrieved 1 August 2016.


"Sirolimus (marketed as Rapamune) Safety". U.S. Food and Drug Administration (FDA). 11 June 2009. Archived from the original on 16 September 2016. Retrieved 1 August 2016.


Wijesinha M, Hirshon JM, Terrin M, Magder L, Brown C, Stafford K, et al. (August 2019). "Survival Associated With Sirolimus Plus Tacrolimus Maintenance Without Induction Therapy Compared With Standard Immunosuppression After Lung Transplant". JAMA Netw Open. 2 (8): e1910297. doi:10.1001/jamanetworkopen.2019.10297. PMC 6716294. PMID 31461151.


Pahon E (28 May 2015). "FDA approves Rapamune to treat LAM, a very rare lung disease". U.S. Food and Drug Administration (FDA). Archived from the original on 14 August 2016. Retrieved 1 August 2016.


Shuchman M (November 2006). "Trading restenosis for thrombosis? New questions about drug-eluting stents". The New England Journal of Medicine. 355 (19): 1949–52. doi:10.1056/NEJMp068234. PMID 17093244.


"Venous Malformation: Treatments". Boston Children's Hospital. Archived from the original on 17 January 2021. Retrieved 22 April 2020.


Dekeuleneer V, Seront E, Van Damme A, Boon LM, Vikkula M (April 2020). "Theranostic Advances in Vascular Malformations". The Journal of Investigative Dermatology. 140 (4): 756–763. doi:10.1016/j.jid.2019.10.001. PMID 32200879.


Lee BB (January 2020). "Sirolimus in the treatment of vascular anomalies". Journal of Vascular Surgery. 71 (1): 328. doi:10.1016/j.jvs.2019.08.246. PMID 31864650.


Triana P, Dore M, Cerezo VN, Cervantes M, Sánchez AV, Ferrero MM, et al. (February 2017). "Sirolimus in the Treatment of Vascular Anomalies". European Journal of Pediatric Surgery. 27 (1): 86–90. doi:10.1055/s-0036-1593383. PMID 27723921.


Balestri R, Neri I, Patrizi A, Angileri L, Ricci L, Magnano M (January 2015). "Analysis of current data on the use of topical rapamycin in the treatment of facial angiofibromas in tuberous sclerosis complex". Journal of the European Academy of Dermatology and Venereology. 29 (1): 14–20. doi:10.1111/jdv.12665. PMID 25174683. S2CID 9967001.


"FDA Approves Nobelpharma's Topical Treatment for Facial Angiofibroma". FDAnews. 7 April 2022. Archived from the original on 1 June 2022. Retrieved 24 May 2022.

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